molecular formula C10H13NO3 B14893294 2-amino-2-(2-methoxyphenyl)propanoic Acid

2-amino-2-(2-methoxyphenyl)propanoic Acid

Cat. No.: B14893294
M. Wt: 195.21 g/mol
InChI Key: LCDDAMLEUWMYQY-UHFFFAOYSA-N
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Description

2-amino-2-(2-methoxyphenyl)propanoic acid is an organic compound with the molecular formula C10H13NO3 It is a derivative of phenylalanine, where the phenyl group is substituted with a methoxy group at the ortho position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-2-(2-methoxyphenyl)propanoic acid can be achieved through several methods. One common approach involves the use of a Suzuki-Miyaura coupling reaction. This reaction typically employs a boron reagent and a palladium catalyst to form the carbon-carbon bond between the aryl halide and the boronic acid . The reaction conditions are generally mild and can be carried out in the presence of a base such as potassium carbonate in an aqueous or alcoholic solvent.

Industrial Production Methods

Industrial production of this compound may involve the use of more scalable and cost-effective methods. One such method is the biological production of propionic acid derivatives using microorganisms. This approach leverages the metabolic pathways of certain bacteria to produce the desired compound from renewable biomass .

Chemical Reactions Analysis

Types of Reactions

2-amino-2-(2-methoxyphenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of 2-amino-2-(2-hydroxyphenyl)propanoic acid.

    Reduction: Formation of 2-amino-2-(2-methoxyphenyl)propylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-amino-2-(2-methoxyphenyl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-2-(2-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-2-(2-methoxyphenyl)propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

2-amino-2-(2-methoxyphenyl)propanoic acid

InChI

InChI=1S/C10H13NO3/c1-10(11,9(12)13)7-5-3-4-6-8(7)14-2/h3-6H,11H2,1-2H3,(H,12,13)

InChI Key

LCDDAMLEUWMYQY-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1OC)(C(=O)O)N

Origin of Product

United States

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